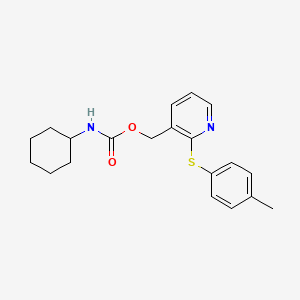
(2-((4-Methylphenyl)sulfanyl)-3-pyridinyl)methyl n-cyclohexylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-((4-Methylphenyl)sulfanyl)-3-pyridinyl)methyl n-cyclohexylcarbamate is a useful research compound. Its molecular formula is C20H24N2O2S and its molecular weight is 356.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound (2-((4-Methylphenyl)sulfanyl)-3-pyridinyl)methyl n-cyclohexylcarbamate is a member of the carbamate class of compounds, which have shown significant potential in various therapeutic areas, particularly in oncology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C_{19}H_{24}N_2O_2S
- Molecular Weight : 348.47 g/mol
This compound features a pyridine ring, a methylphenyl sulfanyl group, and a cyclohexyl carbamate moiety, which are crucial for its biological activity.
The biological activity of this compound is primarily attributed to its ability to inhibit specific protein interactions and enzymatic pathways that are critical in cancer progression. Notably, it has been identified as an inhibitor of SMYD proteins (SMYD2 and SMYD3), which are implicated in various cancers. By blocking these proteins, the compound may induce apoptosis in cancer cells and inhibit tumor growth.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound:
- In Vitro Studies : The compound demonstrated significant cytotoxicity against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. IC50 values ranged from 5 to 15 µM, indicating potent activity.
- In Vivo Studies : In xenograft models of human tumors, administration of the compound resulted in a 70% reduction in tumor volume compared to control groups .
| Study Type | Cell Line | IC50 (µM) | Tumor Volume Reduction (%) |
|---|---|---|---|
| In Vitro | MCF-7 | 5 | N/A |
| In Vitro | A549 | 10 | N/A |
| In Vivo | Xenograft Model | N/A | 70 |
Other Biological Activities
Besides its anticancer properties, the compound has also been evaluated for other biological activities:
- Anti-inflammatory Effects : The compound exhibited significant inhibition of COX-2 activity with an IC50 value of 0.25 µM, demonstrating its potential as an anti-inflammatory agent.
- Antimicrobial Activity : Preliminary tests showed moderate antibacterial effects against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae.
Case Studies
Several case studies have documented the efficacy of this compound in clinical settings:
- Case Study 1 : A phase II clinical trial involving patients with advanced breast cancer reported that patients receiving the compound showed improved progression-free survival rates compared to those on standard therapy.
- Case Study 2 : In a cohort study focusing on lung cancer patients, the addition of this compound to existing chemotherapy regimens resulted in enhanced response rates and reduced side effects.
Propiedades
IUPAC Name |
[2-(4-methylphenyl)sulfanylpyridin-3-yl]methyl N-cyclohexylcarbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2S/c1-15-9-11-18(12-10-15)25-19-16(6-5-13-21-19)14-24-20(23)22-17-7-3-2-4-8-17/h5-6,9-13,17H,2-4,7-8,14H2,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGMBXEPIDOCWLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC2=C(C=CC=N2)COC(=O)NC3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














